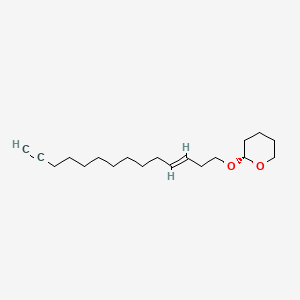

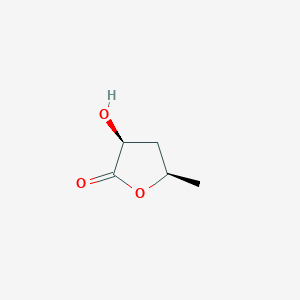

cis-2-Hydroxy-4-pentanolide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

cis-2-Hidroxi-4-pentanolida es un compuesto orgánico que pertenece a la clase de lactonas. Las lactonas son ésteres cíclicos que se encuentran comúnmente en la naturaleza y son conocidas por sus diversas actividades biológicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de cis-2-Hidroxi-4-pentanolida se puede lograr a través de varios métodos. Un enfoque común implica la ciclización de ácidos hidroxilados en condiciones ácidas. Por ejemplo, el precursor de ácido hidroxilado se puede tratar con un ácido fuerte como el ácido sulfúrico para inducir la ciclización y formar el anillo de lactona. Otro método implica el uso de catálisis enzimática, donde enzimas específicas catalizan la formación de la lactona a partir del ácido hidroxilado correspondiente.

Métodos de producción industrial: En un entorno industrial, la producción de cis-2-Hidroxi-4-pentanolida puede implicar síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante destilación o cristalización para obtener el producto deseado.

Análisis De Reacciones Químicas

Tipos de reacciones: cis-2-Hidroxi-4-pentanolida puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo en el compuesto se puede oxidar para formar una cetona o un aldehído.

Reducción: El anillo de lactona se puede reducir para formar el diol correspondiente.

Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleófila.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se pueden usar agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: Se pueden usar nucleófilos como haluros o aminas en condiciones básicas o ácidas para lograr la sustitución.

Productos principales:

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de dioles.

Sustitución: Formación de lactonas sustituidas con varios grupos funcionales.

Aplicaciones Científicas De Investigación

cis-2-Hidroxi-4-pentanolida tiene varias aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico en diversas afecciones médicas.

Industria: Se utiliza en la producción de fragancias, sabores y otras sustancias químicas finas.

Mecanismo De Acción

El mecanismo de acción de cis-2-Hidroxi-4-pentanolida implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en los sistemas biológicos, puede interactuar con enzimas o receptores, lo que lleva a la modulación de las vías bioquímicas. El mecanismo exacto puede variar según la aplicación específica y el contexto en el que se utiliza el compuesto.

Compuestos similares:

cis-4-Hidroxi-2-cromano-carboxilatos: Estos compuestos tienen características estructurales similares pero difieren en sus preferencias conformacionales y reactividad.

cis-5-Hidroxi-L-pipecolatos: Estos compuestos también son lactonas hidroxiladas pero tienen diferentes tamaños de anillo y grupos funcionales.

Unicidad: cis-2-Hidroxi-4-pentanolida es única debido a su configuración estructural específica y la presencia de ambos grupos funcionales hidroxilo y lactona. Esta combinación confiere propiedades químicas y biológicas distintivas que la diferencian de otros compuestos similares.

Comparación Con Compuestos Similares

cis-4-Hydroxy-2-chromancarboxylates: These compounds have similar structural features but differ in their conformational preferences and reactivity.

cis-5-Hydroxy-L-pipecolic acids: These compounds are also hydroxylated lactones but have different ring sizes and functional groups.

Uniqueness: cis-2-Hydroxy-4-pentanolide is unique due to its specific structural configuration and the presence of both hydroxyl and lactone functional groups. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Propiedades

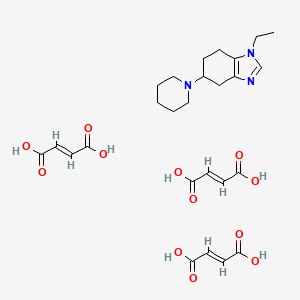

Número CAS |

34644-78-5 |

|---|---|

Fórmula molecular |

C5H8O3 |

Peso molecular |

116.11 g/mol |

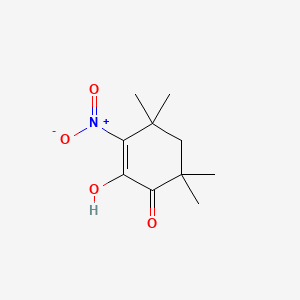

Nombre IUPAC |

(3S,5R)-3-hydroxy-5-methyloxolan-2-one |

InChI |

InChI=1S/C5H8O3/c1-3-2-4(6)5(7)8-3/h3-4,6H,2H2,1H3/t3-,4+/m1/s1 |

Clave InChI |

XHMUCGPKDKCFHL-DMTCNVIQSA-N |

SMILES isomérico |

C[C@@H]1C[C@@H](C(=O)O1)O |

SMILES canónico |

CC1CC(C(=O)O1)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.